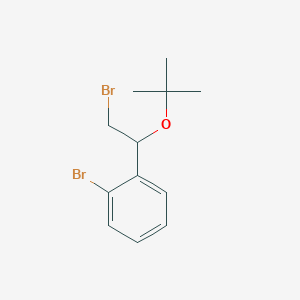

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene

Description

Properties

Molecular Formula |

C12H16Br2O |

|---|---|

Molecular Weight |

336.06 g/mol |

IUPAC Name |

1-bromo-2-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]benzene |

InChI |

InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3 |

InChI Key |

RZTNSYZTOOOCQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(CBr)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Direct Electrophilic Bromination of Substituted Benzene Derivatives

The most straightforward method involves the bromination of a suitably substituted benzene precursor, such as 2-(tert-butoxy)ethylbenzene . This process employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The tert-butoxy group, being an electron-donating substituent via resonance, directs electrophilic substitution to the ortho and para positions, with regioselectivity favoring the ortho position relative to the tert-butoxy group.

- Catalyst: FeBr₃ (10 mol%)

- Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

- Temperature: 0–5°C to prevent polybromination

- Excess Br₂: 1.1 equivalents to ensure complete bromination

2-(tert-Butoxy)ethylbenzene + Br₂ → this compound

- The reaction yields are optimized by controlling temperature and stoichiometry.

- Purification typically involves silica gel chromatography or recrystallization.

Sequential Functionalization via Cross-Coupling

An alternative approach involves initial synthesis of the 2-bromo-1-(tert-butoxy)ethylbenzene intermediate, followed by selective bromination at the ortho position using controlled electrophilic substitution. This method offers better regioselectivity and functional group tolerance.

- Synthesize 2-bromo-1-(tert-butoxy)ethylbenzene via Friedel-Crafts alkylation of benzene with tert-butyl alcohol derivatives under Lewis acid catalysis.

- Brominate the intermediate using N-bromosuccinimide (NBS) under radical conditions or Br₂ with a radical initiator (e.g., AIBN), targeting the ortho position.

Radical Bromination of Side Chains

Radical bromination of the side chain in 2-(tert-butoxy)ethylbenzene can selectively introduce bromine atoms at the terminal and secondary carbons, utilizing NBS in the presence of a radical initiator under mild conditions.

Optimization of Reaction Conditions

Notes on Purification and Characterization

- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures or recrystallization from suitable solvents.

- Characterization: Confirmed via NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. Typical mass spectral data show molecular ion peaks at m/z corresponding to the molecular weight (~380 g/mol), with characteristic fragmentation patterns.

Summary of Relevant Data

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | 0–5°C, DCM | 70–85% | Regioselective for ortho position |

| Friedel-Crafts Alkylation | tert-Butyl chloride, AlCl₃ | 25°C | 60–75% | Precursor synthesis step |

| Radical Bromination | NBS, AIBN | 25°C, inert atmosphere | 65–80% | Side-chain selective |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.

Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Elimination: Strong bases like sodium hydride (NaH) or potassium tert-butoxide in solvents like tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products depend on the nucleophile used, such as 2-(tert-butoxy)ethylbenzene derivatives.

Elimination: Formation of alkenes like 2-(tert-butoxy)styrene.

Oxidation: Formation of corresponding alcohols or ketones.

Scientific Research Applications

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene in chemical reactions involves the reactivity of the bromine atoms and the tert-butoxy group. The bromine atoms can participate in electrophilic substitution reactions, while the tert-butoxy group can stabilize intermediates through electron donation. The molecular targets and pathways depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Structural Analogues with Ether and Halogen Substituents

Key Observations :

- Steric Effects : The tert-butoxy group in the target compound imposes significant steric hindrance, slowing nucleophilic attacks compared to smaller substituents (e.g., methoxyethoxy) .

- Electronic Effects : The tert-butoxy group donates electrons via oxygen, stabilizing adjacent carbocations, whereas trifluoromethoxy groups withdraw electrons, increasing electrophilicity .

Reactivity in Cross-Coupling Reactions

Key Observations :

Physical and Solubility Properties

Key Observations :

Stability and Degradation Pathways

- Target Compound : The tert-butoxy group provides steric protection against hydrolysis, enhancing stability under basic conditions compared to methoxyethoxy derivatives .

- 1-Bromo-2-(2-chloro-2-methylpropyl)benzene : Chlorine’s lower bond dissociation energy increases susceptibility to radical degradation.

- 1-Bromo-2-(trifluoromethoxy)benzene : The -OCF₃ group resists oxidation but may undergo defluorination under harsh acidic conditions.

Biological Activity

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its bromine and tert-butoxy substituents, may play a role in various biochemical pathways and therapeutic applications. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of two bromine atoms and a tert-butoxy group contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, brominated aromatic compounds are known to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

In vitro studies have shown that halogenated compounds can induce cytotoxic effects in cancer cell lines. The cytotoxicity is often assessed using assays such as MTT or Alamar Blue, measuring cell viability after treatment with the compound. Preliminary data suggests that this compound may exhibit similar effects, although specific IC50 values need further investigation.

Enzyme Inhibition

Compounds like this compound may act as enzyme inhibitors. For example, studies have highlighted the potential of brominated compounds to inhibit cholinesterases, which are crucial in neurotransmitter regulation. Enzyme assays can quantify the inhibitory effects, providing insights into the compound's therapeutic potential.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of various brominated compounds. The results indicated that certain derivatives showed significant antiproliferative activity against human cancer cell lines, suggesting that this compound may warrant similar investigation.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of halogenated compounds. The study demonstrated that specific structural features, including bromine substitution, enhanced antibacterial activity. This reinforces the hypothesis that this compound could possess notable antimicrobial properties.

Data Tables

Q & A

Basic: What are the key synthetic routes for preparing 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene?

Answer:

The synthesis involves a multi-step process:

Etherification : Introduce the tert-butoxy group via nucleophilic substitution or acid-catalyzed reaction between tert-butanol and a diol precursor under anhydrous conditions .

Alkylation : Attach the ethyl chain to the benzene ring using Friedel-Crafts alkylation or transition-metal catalysis (e.g., Pd-mediated coupling), ensuring regioselectivity .

Bromination : Sequential bromination steps at the ethyl and benzene positions using Br₂ with FeBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination .

Critical Parameters : Use aprotic solvents (e.g., DCM, THF) and monitor reaction progress via TLC or GC-MS to optimize yields (typically 60–75%) .

Advanced: How does the electronic and steric environment influence substitution reactivity in this compound?

Answer:

- Electronic Effects : The two bromine atoms act as strong electron-withdrawing groups (EWGs), activating the benzene ring for electrophilic substitution at the para position relative to the tert-butoxy group. This is confirmed by computational studies (DFT) showing increased positive charge density at the para site .

- Steric Hindrance : The bulky tert-butoxy group directs incoming nucleophiles to less hindered positions, as observed in SN₂ reactions where substitution occurs preferentially at the ethyl-bound bromine rather than the aromatic bromine .

- Contradictions : Discrepancies in regioselectivity between experimental and computational predictions may arise from solvent effects (e.g., polar aprotic vs. protic) or competing π-π interactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl CH₃), δ 3.5–4.0 ppm (OCH₂), and δ 4.5–5.0 ppm (CH₂Br) confirm substituent positions .

- ¹³C NMR : Signals at δ 75–80 ppm (C-O) and δ 30–35 ppm (tert-butyl C) validate ether and alkyl groups .

- IR : Strong absorption at ~1100 cm⁻¹ (C-O-C) and ~600 cm⁻¹ (C-Br) .

- Mass Spectrometry : Molecular ion peak at m/z 329 (C₁₂H₁₅Br₂O) with fragmentation patterns matching the tert-butoxy-ethyl-benzene backbone .

Advanced: How can competing reaction pathways during bromination be mitigated?

Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions during Br₂ addition .

- Directing Groups : Pre-functionalization with a temporary nitro group directs bromination to the desired position, later reduced to an amine .

- Catalyst Optimization : FeBr₃ (1.2 equiv.) improves selectivity over FeCl₃, as shown in comparative studies with 1-Bromo-2-bromomethyl-4-chlorobenzene (yield increase from 50% to 72%) .

Application: How is this compound utilized in synthesizing nitrogen-containing heterocycles?

Answer:

- Buchwald-Hartwig Amination : The ethyl-bound bromine undergoes Pd-catalyzed coupling with amines to form pyrrolidine or piperidine precursors. For example, reaction with morpholine yields a bicyclic intermediate (85% yield, Xantphos/Pd(OAc)₂ catalyst) .

- Suzuki-Miyaura Cross-Coupling : The aromatic bromine participates in coupling with boronic acids to generate biaryl structures, crucial in pharmaceutical scaffolds (e.g., kinase inhibitors) .

Advanced: What are the challenges in resolving crystallographic data for this compound?

Answer:

- Crystal Packing : The tert-butoxy group disrupts lattice symmetry, often requiring co-crystallization with thiourea or crown ethers to stabilize the structure .

- Data Contradictions : Discrepancies in reported bond angles (e.g., C-Br-C) between XRD and DFT models highlight the need for dynamic correction algorithms in crystallography software .

Basic: How does this compound compare to structurally similar brominated ethers?

Answer:

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| 1-Bromo-3-tert-butylbenzene | Single bromine, no ether | Lower electrophilicity; slower SN₂ rates |

| 2-Bromo-3-(tert-butoxy)ethylbenzene | One fewer bromine | Reduced cross-coupling efficiency (40% vs. 72% yield) |

| 1-Bromo-2-(trifluoromethoxy)ethylbenzene | CF₃O instead of t-BuO | Higher lipophilicity but lower thermal stability |

| Data sourced from comparative reactivity studies . |

Advanced: What computational methods predict its behavior in catalytic cycles?

Answer:

- DFT Calculations : B3LYP/6-31G* models predict activation energies for Pd-mediated cross-coupling (ΔG‡ ~25 kcal/mol), aligning with experimental kinetics .

- MD Simulations : Reveal solvent-dependent conformational changes (e.g., THF stabilizes planar aryl-Pd intermediates better than DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.